CHPG Sodium salt, chemically known as 2-Chloro-5-hydroxyphenylglycine sodium salt, is a compound that acts as an agonist for metabotropic glutamate receptors, specifically the mGluR5 subtype. Its molecular formula is and it has a molecular weight of approximately 223.59 Da. This compound is characterized by its water-soluble nature, making it suitable for various biological applications, particularly in neuroscience research .
CHPG (sodium salt) acts as an agonist at the mGluR5 receptor. Agonists mimic the natural neurotransmitter that binds to the receptor, leading to activation of the downstream signaling cascade. In the case of mGluR5, CHPG binding triggers various cellular responses, including changes in neuronal firing, gene expression, and synaptic plasticity [].
Studies suggest CHPG's neuroprotective effects might be mediated by activating the ERK and Akt signaling pathways, which play a role in cell survival and growth []. Additionally, CHPG has been shown to attenuate oxidative stress and inflammation in brain cells [].
CHPG Sodium salt primarily functions as an agonist at the mGluR5 receptor. This interaction leads to various cellular effects, including:
The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. Key steps include:
CHPG Sodium salt is widely used in neuroscience research due to its role as a selective mGluR5 agonist. Its applications include:
Several compounds share structural and functional similarities with CHPG Sodium salt. Below is a comparison highlighting their uniqueness:
CHPG Sodium salt stands out due to its specificity for mGluR5 and its ability to influence key biochemical pathways related to neuroprotection and inflammation modulation .